Cholest-5-en-3-yl octadecanoate
Overview
Description
. This compound is a lipophilic fatty acid ester and is commonly found in various biological systems. It plays a significant role in the storage and transport of cholesterol within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholest-5-en-3-yl octadecanoate can be synthesized through the esterification of cholesterol with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3-yl octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cholesteryl esters with different fatty acids.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield cholesterol and stearic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different cholesteryl esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification process.
Major Products Formed
Oxidation: Cholesteryl esters with various fatty acids.
Hydrolysis: Cholesterol and stearic acid.
Transesterification: Different cholesteryl esters depending on the alcohol used.
Scientific Research Applications
Cholest-5-en-3-yl octadecanoate has a wide range of applications in scientific research:
Mechanism of Action
Cholest-5-en-3-yl octadecanoate exerts its effects primarily through its role as a cholesterol ester. It is involved in the storage and transport of cholesterol within cells. The compound can be hydrolyzed by lipases to release free cholesterol, which is then utilized in various cellular processes. Additionally, this compound can interact with lipid membranes, influencing their fluidity and stability .
Comparison with Similar Compounds
Cholest-5-en-3-yl octadecanoate can be compared with other cholesterol esters, such as:
Cholesteryl oleate: Formed by the esterification of cholesterol with oleic acid.
Cholesteryl linoleate: Formed by the esterification of cholesterol with linoleic acid.
Cholesteryl palmitate: Formed by the esterification of cholesterol with palmitic acid.
This compound is unique due to its high melting point and stability, making it suitable for applications that require solid-state cholesterol esters .
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRPOTDGOASDJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H80O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407517, DTXSID20865779 | |
Record name | Cholest-5-en-3-yl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_39532 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-05-0 | |
Record name | Cholest-5-en-3-yl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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